molecular formula C5H8N4O2 B6456527 5-amino-N,N-dimethyl-1,3,4-oxadiazole-2-carboxamide CAS No. 2549039-60-1

5-amino-N,N-dimethyl-1,3,4-oxadiazole-2-carboxamide

Cat. No.: B6456527
CAS No.: 2549039-60-1
M. Wt: 156.14 g/mol
InChI Key: IVPUGNARSSBHPV-UHFFFAOYSA-N
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Description

5-amino-N,N-dimethyl-1,3,4-oxadiazole-2-carboxamide is a derivative of oxadiazole . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .

Scientific Research Applications

5-amino-N,N-dimethyl-1,3,4-oxadiazole-2-carboxamide has been used in a variety of scientific research applications. It has been used to modify proteins and enzymes, to create novel drugs and drug delivery systems, and to study the structure and function of proteins. It has also been used in the synthesis of peptides and other small molecules, as well as in the study of enzyme inhibition and drug metabolism.

Mechanism of Action

Target of Action

Similar compounds such as imidazole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It’s known that 1,3,4-oxadiazole derivatives can exhibit a broad range of chemical and biological properties They may interact with their targets, leading to changes in cellular processes

Biochemical Pathways

Similar compounds have been shown to affect various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . This suggests that this compound may also influence a variety of biochemical pathways.

Pharmacokinetics

Similar compounds such as imidazole derivatives are known to be highly soluble in water and other polar solvents , which could impact their bioavailability.

Result of Action

Similar compounds have been shown to exhibit a wide range of biological activities , suggesting that this compound may also have diverse molecular and cellular effects.

Action Environment

It’s known that the properties of similar compounds can vary due to differences in the electronic environment . This suggests that environmental factors could potentially influence the action of this compound.

Advantages and Limitations for Lab Experiments

The advantages of using 5-amino-N,N-dimethyl-1,3,4-oxadiazole-2-carboxamide in laboratory experiments include its low cost, its ease of synthesis, and its ability to modify proteins and enzymes. The limitations of using this compound in laboratory experiments include its low solubility in water, its toxicity, and its potential to cause adverse side effects.

Future Directions

The potential future directions for the use of 5-amino-N,N-dimethyl-1,3,4-oxadiazole-2-carboxamide in scientific research include its use in the development of new drugs and drug delivery systems, its use in the study of enzyme inhibition and drug metabolism, and its use in the synthesis of peptides and other small molecules. Additionally, this compound could be used to study the structure and function of proteins, to create novel proteins and enzymes, and to study the effects of environmental toxins on proteins and enzymes.

Synthesis Methods

5-amino-N,N-dimethyl-1,3,4-oxadiazole-2-carboxamide is synthesized using a two-step process. The first step involves the condensation of an amine with a carboxylic acid to form an amide. This is followed by the addition of an aldehyde to the amide, which results in the formation of this compound. The synthesis of this compound can be carried out in a variety of solvents, such as dimethylformamide, dimethyl sulfoxide, and acetonitrile.

Properties

IUPAC Name

5-amino-N,N-dimethyl-1,3,4-oxadiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O2/c1-9(2)4(10)3-7-8-5(6)11-3/h1-2H3,(H2,6,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVPUGNARSSBHPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=NN=C(O1)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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